2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
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Overview
Description
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is an organic compound with a complex structure, featuring a 3-methylphenyl group and a 5-oxopyrrolidin-3-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the 5-oxopyrrolidin-3-yl group: This involves the cyclization of a suitable precursor, such as 3-aminobutyric acid, under acidic conditions to form the pyrrolidinone ring.
Coupling of the two groups: The final step involves the acylation of the 3-methylphenyl group with the 5-oxopyrrolidin-3-yl acetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or sulfonylated derivatives.
Scientific Research Applications
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenyl)-N-(5-oxopyrrolidin-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
- 2-(3-methylphenyl)-N-(4-oxopyrrolidin-3-yl)acetamide
Uniqueness
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is unique due to the specific positioning of the 3-methylphenyl and 5-oxopyrrolidin-3-yl groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to distinct behavior compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-2-4-10(5-9)6-13(17)15-11-7-12(16)14-8-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJACESKLLFRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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